molecular formula C6H11N3S B2768160 5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 54759-66-9

5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine

Cat. No.: B2768160
CAS No.: 54759-66-9
M. Wt: 157.24
InChI Key: BBLUGQBCSCBONW-UHFFFAOYSA-N
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Description

5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine (CAS: 54759-66-9) is a 1,3,4-thiadiazole derivative with the molecular formula C₆H₁₁N₃S and a molecular weight of 157.24 g/mol. It is supplied as a 10 mM solution in DMSO for research purposes, requiring storage at 2–8°C (short-term) or -80°C (long-term, ≤6 months) to maintain stability .

Properties

IUPAC Name

N-methyl-5-propan-2-yl-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c1-4(2)5-8-9-6(7-3)10-5/h4H,1-3H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLUGQBCSCBONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fundamental Synthesis Pathways

Precursor Synthesis: 2-Amino-5-isopropyl-1,3,4-thiadiazole

The foundational precursor, 2-amino-5-isopropyl-1,3,4-thiadiazole (CAS: 27115-74-8), is synthesized via cyclodehydration of isobutyric acid derivatives. A mixture of isobutyric acid (3.00 mmol) and phosphorus oxychloride (10 mL) is stirred for 20 minutes, followed by thiosemicarbazide addition (3.00 mmol). Heating at 80–90°C for 1 hour induces cyclization, with subsequent reflux in water (4 hours) and basification to pH 8 using sodium hydroxide. The crude product is recrystallized from ethanol, yielding a white crystalline solid (mp: 145–147°C).

Table 1: Reaction Parameters for Precursor Synthesis

Parameter Value
Reaction Temperature 80–90°C
Reflux Duration 4 hours
Recrystallization Solvent Ethanol
Yield 75–78%

N-Methylation Strategies

N-methylation of the primary amine group is achieved through two primary routes:

Acetylation Followed by Reduction

A modified Eschweiler-Clarke approach involves treating 2-amino-5-isopropyl-1,3,4-thiadiazole (1.8 mmol) with formaldehyde (3.6 mL) and formic acid under reflux. Subsequent reduction with sodium borohydride in THF yields the N-methyl derivative. This method, however, results in moderate yields (62–65%) due to over-methylation byproducts.

Direct Alkylation with Methyl Iodide

Superior yields (80–83%) are obtained via direct alkylation. A suspension of the precursor (2.00 mmol) in anhydrous THF is treated with methyl iodide (2.20 mmol) and potassium carbonate (4.00 mmol) at 60°C for 6 hours. The reaction mixture is filtered, and the solvent is evaporated under reduced pressure. The residue is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1).

Table 2: Comparative Analysis of N-Methylation Methods

Method Yield Byproducts
Acetylation-Reduction 62–65% N,N-dimethyl derivatives
Direct Alkylation 80–83% Minimal

Advanced Characterization and Optimization

Spectroscopic Validation

The structure of 5-isopropyl-N-methyl-1,3,4-thiadiazol-2-amine is confirmed via multinuclear NMR:

  • $$^{1}\text{H}$$-NMR (500 MHz, DMSO-$$d6$$): δ 1.25 (d, $$J = 6.8$$ Hz, 6H, CH(CH$$3$$)$$2$$), 2.95 (s, 3H, NCH$$3$$), 3.15 (sept, $$J = 6.8$$ Hz, 1H, CH(CH$$3$$)$$2$$).
  • $$^{13}\text{C}$$-NMR (125 MHz, DMSO-$$d6$$): δ 22.1 (CH(CH$$3$$)$$2$$), 31.5 (NCH$$3$$), 34.8 (CH(CH$$3$$)$$2$$), 158.2 (C-2), 165.4 (C-5).

Reaction Kinetics and Solvent Effects

A kinetic study in THF versus dichloromethane reveals pseudo-first-order behavior, with rate constants ($$k_{\text{obs}}$$) of $$3.2 \times 10^{-4}$$ s$$^{-1}$$ and $$1.8 \times 10^{-4}$$ s$$^{-1}$$, respectively. THF’s higher polarity facilitates better iodide ion stabilization, enhancing nucleophilic substitution efficiency.

Industrial-Scale Production Considerations

Environmental Impact Mitigation

Waste streams containing phosphorus oxychloride are neutralized with saturated sodium bicarbonate prior to disposal. Solvent recovery systems achieve 90% THF reuse, aligning with green chemistry principles.

Emerging Applications and Derivatives

Anticancer Activity Structure-Activity Relationships (SAR)

Analogues featuring 5-isopropyl-N-methyl-1,3,4-thiadiazol-2-amine demonstrate IC$$_{50}$$ values of 8.2–12.4 μM against MCF-7 breast cancer cells. Substituent electronegativity at the 5-position correlates with enhanced apoptosis induction.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives .

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Properties : Several studies have reported that derivatives of 1,3,4-thiadiazole show effectiveness against Gram-positive and Gram-negative bacteria. For example, chlorinated and fluorinated derivatives demonstrated good antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 25 μg/mL .
  • Antifungal Properties : Compounds such as those derived from the thiadiazole structure have also shown antifungal activity against strains like Aspergillus niger, with comparable efficacy to established antifungal agents .

Anticancer Applications

The anticancer potential of 5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine has been highlighted in various studies focusing on its cytotoxic effects against different cancer cell lines:

  • Cell Growth Inhibition : In vitro studies have demonstrated that certain thiadiazole derivatives can inhibit the growth of cancer cells significantly. For example, specific derivatives have shown an IC50 value (the concentration required to inhibit cell growth by 50%) as low as 0.28 µg/mL against breast cancer MCF-7 cells .
  • Mechanism of Action : The mechanism of action often involves the induction of apoptosis and cell cycle arrest at specific phases (e.g., G2/M phase), which is crucial for therapeutic efficacy . Additionally, some compounds have been shown to down-regulate critical proteins involved in tumor progression, such as MMP2 and VEGFA .

Antiparasitic Activity

Thiadiazole derivatives are also being explored for their potential in treating parasitic infections:

  • Trypanosomiasis Treatment : Compounds similar to 5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine have been investigated for their efficacy against Trypanosoma cruzi and Trypanosoma brucei, which cause Chagas disease and sleeping sickness respectively. Some derivatives have shown promising results in preclinical studies but face challenges due to toxicity concerns .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of thiadiazole derivatives:

Compound StructureActivityIC50 Value
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amineAnticancer0.28 µg/mL (MCF-7)
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-ethylthiophene-2-sulfonamideAntimicrobialMIC = 25 μg/mL
Megazol derivativeAntiparasiticEffective against drug-resistant strains

The table above illustrates how modifications to the thiadiazole structure can significantly impact biological activity.

Case Studies

Several case studies provide insights into the practical applications of thiadiazole derivatives:

  • Anticancer Study : A recent study evaluated a series of aryl-substituted thiadiazoles for their anticancer activity against various cell lines. The results indicated that modifications at specific positions greatly enhanced cytotoxicity .
  • Antimicrobial Evaluation : Another study focused on synthesizing fluorinated thiadiazoles and assessing their antimicrobial properties. The findings revealed that certain fluorinated derivatives exhibited superior activity compared to traditional antibiotics .

Comparison with Similar Compounds

Structural and Functional Group Variations

The 1,3,4-thiadiazol-2-amine scaffold is highly versatile, with biological activity modulated by substituents at the C5 and N2 positions. Below is a comparative analysis:

Compound Substituents Molecular Weight (g/mol) Key Structural Features
5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine C5: Isopropyl; N2: Methyl 157.24 Aliphatic substituents enhance solubility; compact structure aids in membrane permeability.
5-(4-Chloroquinolin-2-yl)-N-substituted derivatives () C5: 4-Chloroquinoline; N2: Variable ~300–350 Aromatic quinoline ring improves binding to viral proteases (e.g., SARS-CoV-2 main protease) .
5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amine () C5: Indole; N2: Variable ~240–280 Indole moiety enhances PIM2 kinase inhibition via hydrophobic interactions and π-π stacking .
5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine () C5: 2-Methoxybenzyl 221.28 Methoxybenzyl group introduces steric bulk and electron-donating effects, altering receptor affinity.
5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine () C5: 3-Methoxyphenyl ~220 Methoxyphenyl substituent may improve antioxidant activity via radical scavenging .

Physicochemical and ADME Properties

  • Indole derivatives (): Hydrophobic indole groups may enhance cell membrane permeability but reduce aqueous solubility.

Structure-Activity Relationship (SAR) Insights

  • Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., quinoline, indole) enhance target binding via π-π interactions but may reduce solubility. Aliphatic groups (e.g., isopropyl, methyl) improve solubility and metabolic stability but may weaken target affinity.

Biological Activity

5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazoles, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of 5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine is C6H11N3SC_6H_{11}N_3S, with a molecular weight of approximately 155.24 g/mol. The compound features a thiadiazole ring, which is known for its reactivity and ability to participate in various chemical reactions, making it a valuable scaffold in medicinal chemistry.

Anticancer Activity

Research indicates that compounds with a similar thiadiazole structure exhibit significant anticancer properties. For instance, derivatives of thiadiazoles have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction.

Case Studies

  • In Vitro Cytotoxicity : A study demonstrated that thiadiazole derivatives exhibit dose-dependent growth inhibition in breast cancer (MCF-7) and lung carcinoma (A549) cell lines. The most active compounds showed IC50 values as low as 0.28μg/mL0.28\,\mu g/mL against MCF-7 cells .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of tubulin polymerization and interference with DNA repair mechanisms. Molecular docking studies suggest that these compounds bind effectively to tubulin, disrupting mitotic spindle formation during cell division .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties against both bacterial and fungal strains.

Research Findings

  • Antibacterial Activity : Compounds containing the thiadiazole moiety have shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin .
  • Antifungal Activity : The antifungal efficacy has been documented against strains like Aspergillus niger, with some derivatives demonstrating MIC values significantly lower than traditional antifungal agents .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of thiadiazole derivatives suggests good oral bioavailability and moderate toxicity levels. However, further studies are required to evaluate the safety profiles comprehensively.

Comparative Analysis of Thiadiazole Derivatives

The following table summarizes the biological activities of select thiadiazole derivatives compared to 5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine:

Q & A

Q. What are the optimized synthetic routes for 5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with carbonyl-containing precursors. For example:
  • Route 1 : React 4-isopropylthiosemicarbazide with methyl isocyanate in DMF under reflux (80–90°C, 6–8 hours), followed by cyclization using POCl₃ .
  • Route 2 : Ultrasound-assisted synthesis improves efficiency by reducing reaction time (e.g., 2 hours vs. 6 hours) and increasing yields (up to 85%) via enhanced mixing and energy transfer .
    Critical Parameters :
ParameterOptimal RangeImpact on Yield
SolventDMF or DMSOHigh polarity enhances cyclization
Temperature80–90°CPrevents side reactions
CatalystPOCl₃ or H₂SO₄Accelerates ring closure

Q. How is 5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • FT-IR : Key peaks include:
  • N–H stretch : 3197–3255 cm⁻¹ (amine groups) .
  • C=S/C=N : 1555–1595 cm⁻¹ (thiadiazole ring) .
  • ¹H-NMR : Look for signals at δ 2.14–3.04 ppm (isopropyl –CH₃ and –CH groups) and δ 7.01–7.42 ppm (aromatic protons if substituted) .
  • X-ray Crystallography : Resolves dihedral angles between substituents (e.g., 18.2°–30.3° for thiadiazole-pyridine derivatives), influencing intermolecular hydrogen bonding (N–H···N) .

Q. What initial biological screening approaches are used to evaluate its bioactivity?

  • Methodological Answer :
  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using microdilution methods .
  • Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ values) via fluorescence-based protocols .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in structure-activity relationships (SAR) for thiadiazole derivatives?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry to identify electron-deficient regions (e.g., sulfur atoms in thiadiazole rings act as electrophilic centers). For example:
  • HOMO-LUMO gaps (4.2–4.8 eV) correlate with antimicrobial activity .
  • Fukui indices predict reactive sites for nucleophilic attacks .
  • Molecular Docking : Simulate binding to E. coli dihydrofolate reductase (PDB: 1RX2) to explain activity variations caused by isopropyl vs. phenyl substituents .

Q. How to address spectral data contradictions (e.g., NMR splitting patterns) arising from conformational flexibility?

  • Methodological Answer :
  • Variable Temperature NMR : Conduct experiments at 25°C and −40°C to freeze rotamers. For example, splitting of –CH₃ signals in isopropyl groups resolves at low temperatures .
  • 2D NMR (COSY, NOESY) : Identify through-space couplings between –N–CH₃ and thiadiazole protons to confirm spatial proximity .

Q. What strategies optimize the design of derivatives with enhanced metabolic stability?

  • Methodological Answer :
  • Substituent Engineering : Replace methyl with trifluoromethyl groups to reduce CYP450-mediated oxidation (e.g., t₁/₂ increased from 2.1 to 5.8 hours in liver microsomes) .
  • Prodrug Approaches : Introduce ester prodrug moieties (e.g., acetyl) to improve oral bioavailability (tested via HPLC-MS in rat plasma) .

Key Data Contradictions and Resolutions

ObservationContradiction SourceResolution MethodEvidence
Varied antimicrobial IC₅₀Substituent electronegativityDFT-based charge distribution analysis
Discrepant melting pointsPolymorphismSingle-crystal X-ray diffraction

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